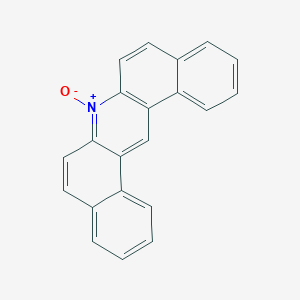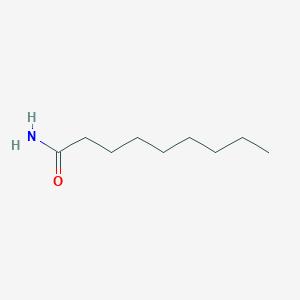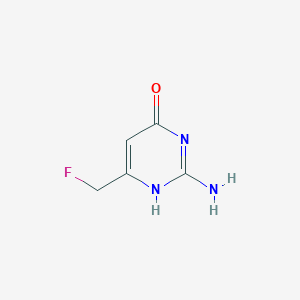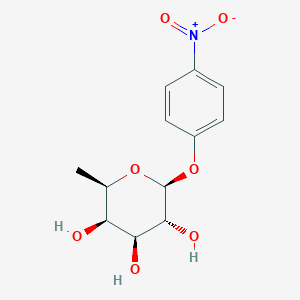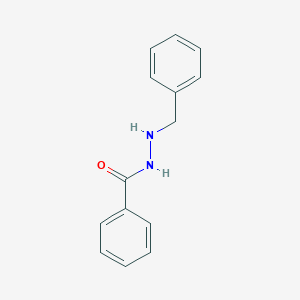
1-苯基-1H-吡唑-3-胺
概述
描述
1-Phenyl-1H-pyrazol-3-amine is a conjugated phenyl pyrazole compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-pyrazol-3-amine is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with other compounds to form new substances. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield new compounds .Physical And Chemical Properties Analysis
The empirical formula of 1-Phenyl-1H-pyrazol-3-amine is C9H9N3. Its molecular weight is 159.19 .科学研究应用
合成杂环酮胺衍生物:用于高效一锅法合成新型1H-吡唑-5(4H)-酮基杂环酮胺库,具有高效和环境友好的优势。这些化合物是药物发现的潜在候选物 (Yu et al., 2013)。
吡唑衍生物还原环化研究:分析吡唑衍生物,包括1-苯基-1H-吡唑-3-胺,以了解分子内氢键对还原环化过程的影响 (Szlachcic et al., 2020)。
分子结构和红外频率研究:对类似吡唑衍生物的分子结构和红外频率进行了理论探索,有助于理解它们的化学反应性和电荷转移性质 (Shukla et al., 2015)。
使用吡唑配体的不对称烯丙胺化:在钯催化的手性烯丙胺化中研究了使用手性吡唑配体,这项研究有助于理解配体在催化反应中的立体控制 (Togni et al., 1996)。
抗氧化和抗炎活性:合成并测试了新型吡唑-3-酮衍生物,包括这种化合物,用于评估其抗氧化和抗炎活性,突显了它们在药物应用中的潜力 (Unnisa et al., 2021)。
分子对接和DNA结合研究:这种化合物是研究的一部分,涉及设计、合成和表征具有生物活性的衍生物,以了解它们与DNA的相互作用及其潜在的生物活性 (Sandhya et al., 2021)。
光谱和理论研究:合成并表征了其衍生物,以了解其结构、振动和电子性质 (Özkınalı等,2018)。
用于荧光性能和相行为研究:该化合物已用于研究吡唑衍生物的合成、晶体结构和荧光性能,突显了其在材料科学中的应用 (Hiscock et al., 2019)。
作用机制
Target of Action
1-Phenyl-1H-pyrazol-3-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of LmPTR1 , a protein target in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets results in significant antipromastigote activity .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may disrupt essential biochemical pathways in leishmania and plasmodium .
Pharmacokinetics
The compound is known to have a high gastrointestinal absorption and is bbb permeant . . These properties may contribute to the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Leishmania and Plasmodium growth . For instance, compound 13, a derivative of 1-Phenyl-1H-pyrazol-3-amine, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
生化分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1H-pyrazol-3-amine is not well-defined. Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to explore these aspects .
属性
IUPAC Name |
1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFSUKXGGGGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344077 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1128-56-9 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064) interact with Kit protein kinase and what are the downstream effects of this interaction?
A1: While the provided abstracts [, ] mention FPL-62064 as a Kit protein kinase inhibitor, the specific mechanism of action isn't elaborated upon. Further research is needed to elucidate the exact binding site, binding affinity, and downstream signaling pathways affected by this interaction. Understanding these details is crucial for comprehending the compound's efficacy in treating diseases associated with Kit protein kinase dysregulation, such as hyperpigmentation and cutaneous mastocytosis.
Q2: Are there any known toxicity concerns associated with 1-phenyl-1H-pyrazol-3-amine derivatives?
A3: The provided abstracts [, , ] primarily focus on the synthesis and preliminary biological evaluation of these compounds. Comprehensive toxicological studies are essential to ascertain their safety profile. These studies should include in vitro cytotoxicity assays, in vivo acute and chronic toxicity evaluations in animal models, and potentially, long-term monitoring for adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

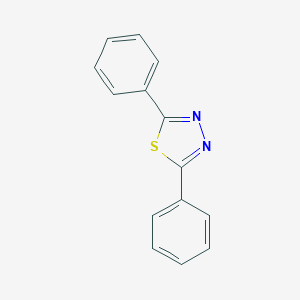


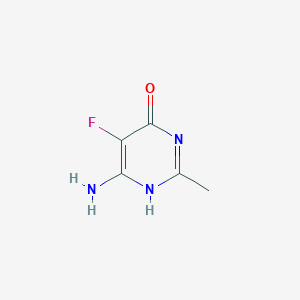
![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)



